molecular formula C9H24IN2O+ B1679177 Prolonium iodide CAS No. 123-47-7

Prolonium iodide

Cat. No.: B1679177
CAS No.: 123-47-7
M. Wt: 303.20 g/mol
InChI Key: BYZAPDFLSJTAQK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Prolonium iodide is primarily used in the treatment of various conditions related to the eye, immune system, and nervous system . It has been used for late-stage granuloma, non-granulomatous iridocyclitis, retinochoroiditis, fundus hemorrhage, vitreous opacity, semi-old corneal leukoplakia, and plaques . It can also be used as an adjunctive treatment for optic neuritis .

Mode of Action

This compound is an organic iodine compound . It is used as an auxiliary therapeutic agent to promote the absorption of pathological turbidity . After injection, it is slowly absorbed, with most of it residing in adipose tissue and nerve tissue . In the body, it gradually decomposes into free iodine, which is distributed throughout the body . It can promote the absorption of inflammatory exudates and other pathological deposits in the tissue and the dissipation of chronic inflammation .

Pharmacokinetics

The pharmacokinetics of this compound involve slow absorption after injection . A significant portion of the compound resides in adipose tissue and nerve tissue . Over time, it gradually decomposes into free iodine, which is then distributed throughout the body .

Result of Action

The primary result of this compound’s action is the promotion of the absorption of inflammatory exudates and other pathological deposits in tissues . This leads to the dissipation of chronic inflammation . It is used in the treatment of various conditions, including late-stage granuloma, non-granulomatous iridocyclitis, retinochoroiditis, among others .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prolonium iodide can be synthesized through the reaction of 2-hydroxypropane-1,3-diamine with methyl iodide under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and requires careful temperature control to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. The process includes the purification of the product through recrystallization or other suitable methods to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Prolonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various iodide derivatives .

Properties

CAS No.

123-47-7

Molecular Formula

C9H24IN2O+

Molecular Weight

303.20 g/mol

IUPAC Name

[2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium;iodide

InChI

InChI=1S/C9H24N2O.HI/c1-10(2,3)7-9(12)8-11(4,5)6;/h9,12H,7-8H2,1-6H3;1H/q+2;/p-1

InChI Key

BYZAPDFLSJTAQK-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CC(C[N+](C)(C)C)O.[I-].[I-]

Canonical SMILES

C[N+](C)(C)CC(C[N+](C)(C)C)O.[I-]

Appearance

Solid powder

123-47-7

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Prolonium iodide;  NSC 41.49;  NSC-4149;  NSC4149

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prolonium iodide
Reactant of Route 2
Reactant of Route 2
Prolonium iodide
Reactant of Route 3
Prolonium iodide
Reactant of Route 4
Reactant of Route 4
Prolonium iodide
Reactant of Route 5
Prolonium iodide
Reactant of Route 6
Prolonium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.